molecular formula C16H14N2O4 B4386932 Methyl 2-(benzoylcarbamoylamino)benzoate

Methyl 2-(benzoylcarbamoylamino)benzoate

Cat. No.: B4386932
M. Wt: 298.29 g/mol
InChI Key: DPJLEVPYLMZQIP-UHFFFAOYSA-N
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Description

Methyl 2-(benzoylcarbamoylamino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a benzoylcarbamoylamino group at the 2-position. This structure combines aromatic, carbamate, and ester functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 2-(benzoylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-22-15(20)12-9-5-6-10-13(12)17-16(21)18-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJLEVPYLMZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoylcarbamoylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbonylating agent to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzoylamino)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(benzoylamino)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of protein synthesis or interference with cellular signaling processes .

Comparison with Similar Compounds

Table 1: Physical and Spectral Data Comparison

Compound Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z)
This compound* N/A Aromatic H: ~7.5–8.5; NH: ~10 ~328.3 (M+H)
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) 180–182 Quinoline H: 8.2–8.9; Piperazine H: 3.5–4.0 516.2 (M+H)
C4 (4-Fluorophenyl analog) 175–177 Fluorine-coupled aromatic H: ~7.0–7.8 534.2 (M+H)

*Data inferred from analogs in .

Benzoate Esters with Sulfonylurea Groups

Pesticide-active compounds like bensulfuron-methyl and primisulfuron-methyl () share the methyl benzoate backbone but replace the benzoylcarbamoylamino group with sulfonylurea linkages. Key distinctions include:

  • Functional Groups: Sulfonylurea moieties enable hydrogen bonding with biological targets (e.g., acetolactate synthase in plants), whereas the carbamoylamino group in the target compound may interact differently, possibly limiting pesticidal activity.

Benzoylamino-Enamino Esters

Methyl 2-benzoylamino-3-arylaminobut-2-enoates () feature similar benzoylamino groups but incorporate enamino ester linkages. Differences include:

  • Reactivity: The enamino ester group in these compounds undergoes cyclization reactions to form heterocycles (e.g., quinolines), whereas the carbamoylamino group in the target compound may exhibit lower electrophilicity, favoring stability over reactivity .
  • Synthesis : Both compounds use benzoylation steps, but the target compound lacks the α,β-unsaturated ester, simplifying its synthesis.

Acetamido-Substituted Derivatives

Methyl 4-acetamido-2-hydroxybenzoate () replaces the benzoylcarbamoylamino group with an acetamido-hydroxyl pair. This structural variation impacts:

  • Hydrogen Bonding: The hydroxyl and acetamido groups enhance crystallinity and solubility in polar solvents, unlike the more lipophilic benzoylcarbamoylamino group.
  • Synthetic Precursors: Raw materials like 4-aminosalicylic acid are shared, but the target compound requires benzoyl isocyanate or chloroformate reagents for carbamoylation .

Methodological Considerations in Characterization

Studies on analogs (e.g., C1–C7) rely on crystallographic tools such as SHELX for structure refinement and Mercury CSD for visualizing intermolecular interactions . These methods confirm that substituents like halogens or methoxy groups influence packing patterns and stability, as seen in the higher melting points of halogenated derivatives (Table 1).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(benzoylcarbamoylamino)benzoate
Reactant of Route 2
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